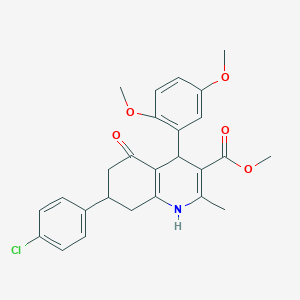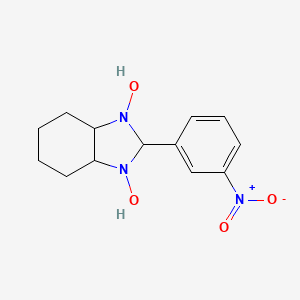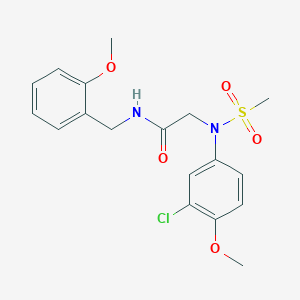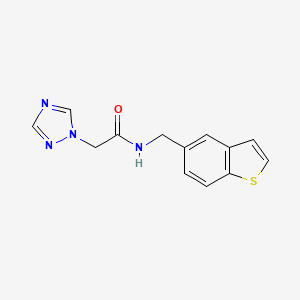![molecular formula C18H26ClNO6 B4884832 4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDMB or Chloro-DMB, and it belongs to the class of morpholine derivatives. CDMB has been found to have a variety of biochemical and physiological effects, and it has been used in several scientific studies to investigate its mechanism of action and potential applications.
作用機序
The mechanism of action of CDMB is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. CDMB has been found to interact with the lipid bilayer of cell membranes, which may contribute to its effects on ion channels. Additionally, CDMB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
CDMB has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzyme activity, and the alteration of membrane fluidity. CDMB has also been shown to have anti-inflammatory and analgesic effects, which may be related to its effects on ion channels.
実験室実験の利点と制限
One of the main advantages of using CDMB in scientific research is its ability to modulate the activity of ion channels, which are important for many biological processes. Additionally, CDMB has been found to have a relatively low toxicity, which makes it a useful tool for in vitro and in vivo studies. However, one limitation of using CDMB is its complex synthesis process, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on CDMB. One area of interest is the development of new compounds based on the structure of CDMB, which may have improved activity and selectivity for specific ion channels or other membrane proteins. Additionally, further studies are needed to fully understand the mechanism of action of CDMB and its effects on ion channels and other biological processes. Finally, the potential therapeutic applications of CDMB, such as in the treatment of pain or inflammation, warrant further investigation.
合成法
CDMB can be synthesized by reacting 2-chloro-4,6-dimethylphenol with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then reacted with morpholine to form the final compound, which is obtained as an oxalate salt. The synthesis of CDMB is a complex process that requires careful attention to reaction conditions and purification methods.
科学的研究の応用
CDMB has been used in several scientific studies as a tool to investigate various biological processes. One of the main applications of CDMB is in the study of ion channels, which are important for the regulation of cellular activity. CDMB has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation.
特性
IUPAC Name |
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.C2H2O4/c1-13-11-14(2)16(15(17)12-13)20-8-4-3-5-18-6-9-19-10-7-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDIODKPZOEAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)

![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B4884803.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B4884809.png)
![1-{3-[(3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B4884817.png)
![1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)



